4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol
Description
4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol is a synthetic piperidine derivative characterized by a 4-piperidinol core substituted with a 1-azepanylmethyl group and a 4-chlorophenylsulfonyl moiety.
Properties
IUPAC Name |
4-(azepan-1-ylmethyl)-1-(4-chlorophenyl)sulfonylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O3S/c19-16-5-7-17(8-6-16)25(23,24)21-13-9-18(22,10-14-21)15-20-11-3-1-2-4-12-20/h5-8,22H,1-4,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBPHKYGCZCKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol is a derivative of piperidine with potential pharmacological applications. This article reviews its biological activity, including antibacterial, enzyme inhibition, and other therapeutic effects based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H20ClN2O2S
- Molecular Weight : 320.85 g/mol
Antibacterial Activity
Recent studies have demonstrated that compounds with similar piperidine and sulfonamide moieties exhibit significant antibacterial properties. For instance, derivatives containing the 4-chlorophenyl sulfonyl group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The synthesized compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM, indicating potent antibacterial effects compared to the standard thiourea (IC50 = 21.25 µM) .
| Compound ID | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 |
| 7m | Bacillus subtilis | 0.63 |
| 7n | Escherichia coli | 2.17 |
| 7o | Staphylococcus aureus | 1.13 |
| 7p | Pseudomonas aeruginosa | 1.21 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease . The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. The synthesized derivatives showed strong AChE inhibition, contributing to their potential as therapeutic agents in cognitive disorders.
- Urease Inhibition : The compounds displayed strong urease inhibitory activity, which could be beneficial in treating conditions like urease-related infections or disorders .
Study on Piperidine Derivatives
A study synthesized a series of piperidine derivatives, including the target compound, and assessed their biological activities. The results indicated that these derivatives not only inhibited bacterial growth but also showed promise in enzyme inhibition assays .
- Docking Studies : Molecular docking studies revealed the interaction of these compounds with specific amino acids in target enzymes, suggesting a mechanism for their inhibitory effects .
Pharmacological Implications
The pharmacological behavior of sulfonamide groups in these compounds is associated with various therapeutic applications, including:
- Antibacterial treatments
- Enzyme inhibitors for metabolic disorders
- Potential anticancer agents
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Piperidine Derivatives
The target compound differs from analogs primarily in its substituents. Key comparisons include:
Pharmacological Implications
- Azepane vs.
- Sulfonyl Group Effects : The 4-chlorophenylsulfonyl group is a shared feature across multiple analogs, suggesting a role in receptor interaction (e.g., σ1 receptor antagonism or dopamine D2 modulation) .
- Metabolic Stability : Fluorinated analogs (e.g., ) likely exhibit slower oxidative metabolism due to fluorine’s electron-withdrawing effects, whereas the target compound’s azepane group may undergo CYP3A4-mediated oxidation, akin to haloperidol derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
